molecular formula C21H11Cl2N3O6 B11693569 (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11693569
M. Wt: 472.2 g/mol
InChI Key: HGARYGCUFCAUHR-MHWRWJLKSA-N
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Description

The compound (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and multiple chlorinated and nitro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde and 1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with similar compounds such as:

  • (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in This compound

Properties

Molecular Formula

C21H11Cl2N3O6

Molecular Weight

472.2 g/mol

IUPAC Name

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H11Cl2N3O6/c22-11-1-3-12(4-2-11)25-20(28)16(19(27)24-21(25)29)10-14-6-8-18(32-14)15-7-5-13(26(30)31)9-17(15)23/h1-10H,(H,24,27,29)/b16-10+

InChI Key

HGARYGCUFCAUHR-MHWRWJLKSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C(=O)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)NC2=O)Cl

Origin of Product

United States

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